molecular formula C9H21NO2SSi B14392926 2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine CAS No. 88358-59-2

2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine

Cat. No.: B14392926
CAS No.: 88358-59-2
M. Wt: 235.42 g/mol
InChI Key: IRYBBYIUMBZNGC-UHFFFAOYSA-N
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Description

2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine is a compound that features a unique combination of silicon, oxygen, sulfur, and nitrogen atoms within its structure. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The reaction proceeds via the formation of an intermediate silylimidazole, which then reacts with the precursor to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process involves careful handling of reagents and solvents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine involves its ability to act as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites of the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine is unique due to its combination of silicon, oxygen, sulfur, and nitrogen atoms, which provides distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various scientific research applications .

Properties

CAS No.

88358-59-2

Molecular Formula

C9H21NO2SSi

Molecular Weight

235.42 g/mol

IUPAC Name

tert-butyl-dimethyl-[(3-methyl-1,4,2-oxathiazolidin-2-yl)oxy]silane

InChI

InChI=1S/C9H21NO2SSi/c1-8-10(11-7-13-8)12-14(5,6)9(2,3)4/h8H,7H2,1-6H3

InChI Key

IRYBBYIUMBZNGC-UHFFFAOYSA-N

Canonical SMILES

CC1N(OCS1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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